2-Amino-N-(3,5-dimethoxyphenyl)acetamide

Molecular Weight Chemical Structure Building Block

Sourcing an α-amino acetamide with a free primary amine for derivatization? Des-amino analogs lack the hydrogen-bonding capacity and synthetic handle required for CNS scaffolds or metal chelators. This exact scaffold (C₁₀H₁₄N₂O₃, MW 210.23) delivers: - Free α-NH₂ for acylation, alkylation, or peptide coupling - XLogP3 0.1 & TPSA 73.6 Ų - balanced for CNS vs. periphery tuning - 97% purity - suitable for fragment screens & LC-MS reference standards Available in research quantities. Ship worldwide.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1017029-28-5
Cat. No. B3199652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(3,5-dimethoxyphenyl)acetamide
CAS1017029-28-5
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)CN)OC
InChIInChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13)
InChIKeyDCSPSFBKITVNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(3,5-dimethoxyphenyl)acetamide: Baseline Overview


2-Amino-N-(3,5-dimethoxyphenyl)acetamide (CAS 1017029-28-5) is an α-amino acetamide derivative with the molecular formula C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol [1]. Its structure features a 3,5-dimethoxyphenyl ring linked to an acetamide moiety that bears a free primary amino group on the α-carbon [1]. This compound is primarily offered as a research chemical and synthetic building block, with typical purity specifications ranging from 95% to 97% depending on the vendor .

Core scaffold
α‑amino acetamide with free primary amine for derivatization
Synthetic versatility
Suitable for acylation, alkylation, and peptide coupling workflows
Purity tiers
Multiple purity grades support both exploratory synthesis and analytical use

2-Amino-N-(3,5-dimethoxyphenyl)acetamide: Differentiation from Analogs


While compounds containing the 3,5-dimethoxyphenyl moiety are common, simple substitution with analogs such as N-(3,5-dimethoxyphenyl)acetamide (CAS 79257-61-7) or other acetamide derivatives is not scientifically sound for applications requiring specific physicochemical profiles or synthetic versatility. The presence of the free α-amino group in 2-Amino-N-(3,5-dimethoxyphenyl)acetamide fundamentally alters key computed descriptors—including lipophilicity, hydrogen-bonding capacity, and topological polar surface area—relative to the des-amino analog [1][2]. This structural distinction directly impacts solubility, membrane permeability, and the compound's utility as a reactive intermediate for subsequent derivatization (e.g., acylation, alkylation, or peptide coupling). Consequently, procurement of the exact α-amino acetamide scaffold is mandatory for research programs where these precise molecular properties or the capacity for α-nitrogen functionalization are design-critical.

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Lipophilicity mismatch
Des‑amino analogs show significantly higher LogP; aqueous solubility and partitioning behavior may shift.
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Hydrogen‑bonding capacity
Absence of the α‑amine reduces H‑bond donors, altering target engagement and formulation compatibility.
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Derivatization route blocked
Without the free amino group, key functionalization pathways (acylation, reductive amination) are unavailable.

2-Amino-N-(3,5-dimethoxyphenyl)acetamide: Quantitative Evidence Guide


Structural & Molecular Weight vs. Des-Amino Analog

2-Amino-N-(3,5-dimethoxyphenyl)acetamide contains a free primary amino group on the α-carbon of the acetamide chain, a feature absent in the closely related analog N-(3,5-dimethoxyphenyl)acetamide (CAS 79257-61-7) [1][2]. This structural addition increases the molecular weight from 195.22 g/mol (analog) to 210.23 g/mol (target compound) and adds a second hydrogen bond donor [1][2].

Molecular Weight
Head‑to‑head
210.23 vs 195.22 g/mol (+15.01)
Supports compound identity verification in analytical workflows
Computed exact mass; PubChem data
Molecular Weight Chemical Structure Building Block

Lipophilicity & Hydrogen-Bonding Profile

The addition of the α-amino group dramatically reduces computed lipophilicity and increases hydrogen-bonding capacity relative to the des-amino comparator [1][2]. The target compound exhibits an XLogP3 of 0.1 versus 1.9 for the analog, representing a 1.8 log unit decrease in partition coefficient [1][2]. Simultaneously, the hydrogen bond donor count increases from 1 to 2, and the topological polar surface area (TPSA) expands from 47.6 Ų to 73.6 Ų [1][2].

Lipophilicity (XLogP3)
Head‑to‑head
0.1 vs 1.9 (Δ −1.8)
Significantly higher aqueous solubility expected; membrane permeability context shifts
Computed partition coefficient
Lipophilicity Hydrogen Bonding ADME Physicochemical Properties

Polar Surface Area & H-Bond Donor/Acceptor Counts

The target compound possesses a computed TPSA of 73.6 Ų compared to 47.6 Ų for the des-amino analog, an increase of 26.0 Ų (54.6% relative increase) [1][2]. The hydrogen bond acceptor count remains 4 for both compounds, but the donor count doubles from 1 to 2 due to the primary amine [1][2].

Polar Surface Area
Head‑to‑head
73.6 vs 47.6 Ų (+26.0)
Larger TPSA may reduce passive permeability; enhances aqueous solubility context
TPSA >60 Ų typical threshold impact
Polar Surface Area Hydrogen Bonding Bioavailability QSAR

Vendor Purity & Quality Assurance

Commercially available batches of 2-Amino-N-(3,5-dimethoxyphenyl)acetamide are specified at 95% minimum purity by AKSci (product 4377DB) and 97% purity by Leyan (product 1373318) . For comparison, the des-amino analog N-(3,5-dimethoxyphenyl)acetamide is also offered at 95% purity by AKSci , indicating that the α-amino compound achieves comparable or higher purity specifications despite the added synthetic complexity of introducing the primary amine.

Vendor Purity
Specification review
95% (AKSci), 97% (Leyan)
Supports procurement with documentation review; higher‑purity grade available
Verify COA; vendor‑reported values
Purity Quality Control Sourcing Procurement

2-Amino-N-(3,5-dimethoxyphenyl)acetamide: Application Scenarios


2-Aminoacetamide Libraries for CNS & Pain

The α-amino group provides a versatile handle for further derivatization (e.g., acylation, reductive amination, or peptide coupling), enabling the rapid generation of diverse substituted 2-aminoacetamide libraries. Patents in the 2-aminoacetamide class have claimed utility in treating neuronal damage, pain, anxiety, and diabetic neuropathy [1]. The target compound's balanced XLogP3 of 0.1 and moderate TPSA of 73.6 Ų [2] position it as a suitable core scaffold for optimizing CNS penetration versus peripheral restriction, depending on the nature of the N-α substituent introduced.

Chelating Agents & Metal-Binding Probes

The primary amine on the α-carbon can serve as a ligand attachment point for constructing metal-chelating agents. When conjugated to appropriate carboxylate or heterocyclic donors, the resulting molecules may be explored for applications in coordination chemistry or as fluorescent probes. The increased hydrogen-bonding capacity (2 donors, 4 acceptors) and larger polar surface area (73.6 Ų) relative to des-amino analogs [2] enhance water solubility and may improve biocompatibility in aqueous assay systems.

Selective Enzyme Inhibitor Development

The α-amino group introduces a second hydrogen bond donor and significantly expands the topological polar surface area (Δ = +26.0 Ų vs. N-(3,5-dimethoxyphenyl)acetamide) [2]. This altered hydrogen-bonding profile may be exploited to achieve selective binding to enzyme active sites that recognize primary amine motifs, such as certain aminopeptidases, proteases, or kinases. The compound's structural features make it a rational choice for fragment-based drug discovery campaigns targeting these enzyme classes.

Reference Standard & Chromatography Method Development

With commercially available purity specifications up to 97% , 2-Amino-N-(3,5-dimethoxyphenyl)acetamide is suitable for use as an analytical reference standard in HPLC, LC-MS, or GC-MS method development. Its distinct molecular weight (210.23 g/mol) and retention characteristics, differentiated from common acetamide impurities or analogs [2], make it a valuable calibration marker in quality control workflows for pharmaceutical impurity profiling or synthetic intermediate monitoring.

Application
Selection Property
Validation Focus
CNS & pain pathway research libraries
α‑amino derivatization handle
CNS penetration vs peripheral restriction optimization
Metal‑binding probe development
Primary amine ligand attachment; increased H‑bond donors
Aqueous solubility and coordination chemistry screening
Enzyme inhibitor fragment‑based discovery
Expanded TPSA and H‑bond donor/acceptor profile
Binding selectivity to amine‑recognizing active sites
Analytical reference standard
Distinct molecular weight and purity specifications
Chromatographic method calibration and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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